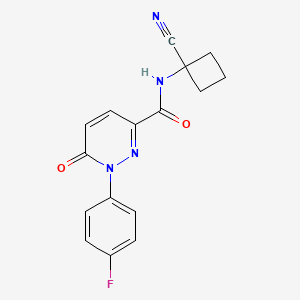

![molecular formula C7H8ClNO B2818722 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride CAS No. 2139294-73-6](/img/structure/B2818722.png)

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

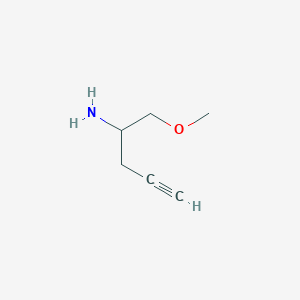

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is an organic compound with the CAS Number: 2139294-73-6 . It has a molecular weight of 157.6 and its molecular formula is C7H8ClNO . It is a solid substance that should be stored in an inert atmosphere at room temperature .

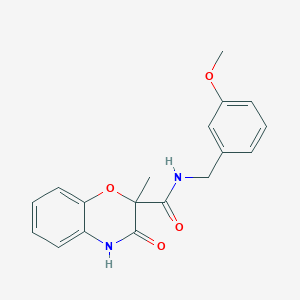

Molecular Structure Analysis

The IUPAC name for 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is 1,3-dihydrofuro[3,4-c]pyridine;hydrochloride . The InChI code is 1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H and the InChI key is WPUDCIVQNSYXHI-UHFFFAOYSA-N . The SMILES representation is C1C2=C(CO1)C=NC=C2.Cl .Physical And Chemical Properties Analysis

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a solid substance . Its exact melting point, boiling point, and density are not specified in the search results .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride, focusing on six unique fields:

Pharmaceutical Development

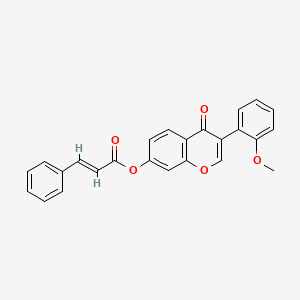

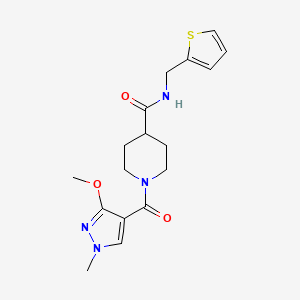

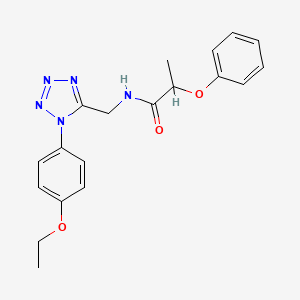

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is extensively studied for its potential in pharmaceutical development. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery. Researchers are exploring its use in developing new medications for treating neurological disorders, cancer, and infectious diseases .

Chemical Synthesis

This compound is valuable in chemical synthesis due to its reactivity and stability. It serves as an intermediate in the synthesis of more complex molecules. Its ability to form stable bonds with other chemical entities makes it a crucial building block in organic chemistry .

Material Science

In material science, 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is used to develop new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and electrical conductivity. This makes it useful in creating advanced materials for electronics, aerospace, and automotive industries .

Biological Research

The compound is also used in biological research to study cellular processes and molecular interactions. Its ability to modulate biological pathways makes it a useful tool in understanding disease mechanisms and identifying potential therapeutic targets. Researchers use it in various assays to investigate its effects on cell proliferation, apoptosis, and signal transduction .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

1,3-dihydrofuro[3,4-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUDCIVQNSYXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile](/img/structure/B2818644.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine](/img/structure/B2818646.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2818653.png)